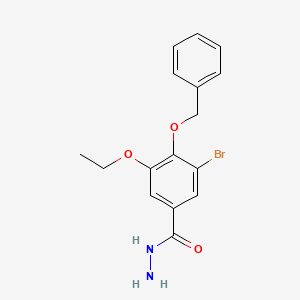![molecular formula C6H6N4 B13014158 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile](/img/structure/B13014158.png)
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system consisting of a pyrrole and a triazole ring, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile typically involves a multi-step process. One common synthetic route includes:
Etherification: The initial step involves the etherification of a suitable precursor.
Hydrazonation: This is followed by hydrazonation, where a hydrazine derivative is introduced.
Cyclization: The cyclization step forms the fused ring system.
Reduction: Finally, reduction is carried out to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms.
科学研究应用
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of new materials with unique properties.
作用机制
The mechanism of action of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis.
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: This compound shares a similar fused ring system but differs in the position of the nitrogen atoms.
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium: This derivative includes a pentafluorophenyl group, which imparts different chemical properties.
Uniqueness
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile is unique due to its specific ring structure and the presence of a carbonitrile group. This combination of features makes it particularly interesting for research in various fields, including medicinal chemistry and materials science.
属性
分子式 |
C6H6N4 |
|---|---|
分子量 |
134.14 g/mol |
IUPAC 名称 |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile |
InChI |
InChI=1S/C6H6N4/c7-3-5-1-2-10-4-8-9-6(5)10/h4-5H,1-2H2 |
InChI 键 |
UJMGZUCJTFQDMP-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C=NN=C2C1C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13014105.png)
![Ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13014109.png)

![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13014118.png)

![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13014134.png)



